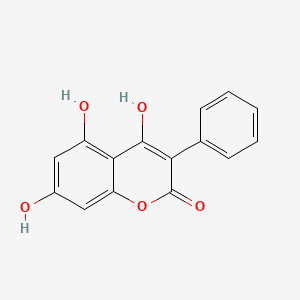

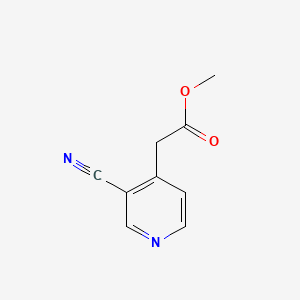

![molecular formula C8H10BrNO B599839 4-Bromo-2-[(methylamino)methyl]phenol CAS No. 157729-23-2](/img/structure/B599839.png)

4-Bromo-2-[(methylamino)methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

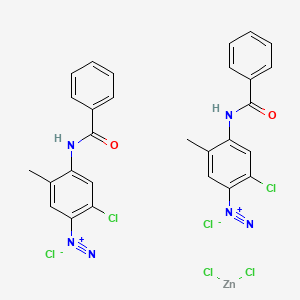

4-Bromo-2-[(methylamino)methyl]phenol is a chemical compound with the CAS Number: 157729-23-2 . It has a molecular weight of 216.08 and its IUPAC name is 4-bromo-2-[(methylamino)methyl]phenol . It is a solid substance .

Synthesis Analysis

The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol involves two stages . In the first stage, 4-bromosalicylaldehyde and methylamine are combined and heated under reflux in a Dean-Stark apparatus for 3 hours . In the second stage, sodium tetrahydroborate is added at 20 degrees Celsius and the mixture is heated for 4 hours .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-[(methylamino)methyl]phenol is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 .Physical And Chemical Properties Analysis

4-Bromo-2-[(methylamino)methyl]phenol is a solid substance . It is stored at temperatures between 2-8 degrees Celsius under an inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Metal Complexes : This compound is often used in the synthesis of metal complexes, particularly with copper and manganese. These complexes are studied for their spectral, electrochemical, and magnetic properties. For instance, Amudha, Thirumavalavan, and Kandaswamy (1999) synthesized dicopper(II) complexes derived from ligands including a variant of 4-Bromo-2-[(methylamino)methyl]phenol, exploring their spectral and magnetic behaviors (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Catalase-like Activity : Higuchi et al. (1994) created manganese(II) complexes using a similar compound and found these complexes demonstrate catalase-like activity, which could have implications in biochemical applications (Higuchi et al., 1994).

Antibacterial Activities : R. Hui, P. Zhou, and Z. You (2009) studied azido-bridged copper(II) complexes with Schiff bases derived from a related compound and tested their antibacterial activities (Hui, Zhou, & You, 2009).

Structural Studies of Complexes : S. Liu and Y. P. Ma (2012) synthesized and characterized new oxovanadium complexes with ligands based on 4-Bromo-2-[(methylamino)methyl]phenol, highlighting the structural diversity achievable with this compound (Liu & Ma, 2012).

Catecholase Activity and Solvent-Induced Nuclearity Conversion : A Schiff-base ligand related to 4-Bromo-2-[(methylamino)methyl]phenol has been used to create CuII-based catecholase models. Dasgupta et al. (2017) studied their catalytic activity and investigated the solvent-dependent nuclearity change (Dasgupta et al., 2017).

Synthesis and Thermal Analyses of Metal Complexes : Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes with a related compound, exploring their thermal properties and structural analyses (Takjoo et al., 2013).

Investigations in Molecular Structure and Theoretical Studies : The molecular structures of compounds and complexes derived from similar compounds have been extensively studied, including theoretical approaches and X-ray diffraction analyses, to understand their geometrical and electronic properties, as shown in studies by Khalaji et al. (2017) and Sheikhshoaie et al. (2015) (Khalaji et al., 2017), (Sheikhshoaie et al., 2015).

Antimicrobial Properties : Xiong (2013) investigated the antibacterial activity of nickel(II) complexes with Schiff bases derived from a related compound, indicating potential applications in antimicrobial treatments (Xiong, 2013).

Safety And Hazards

The safety information for 4-Bromo-2-[(methylamino)methyl]phenol indicates that it is classified under the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers The relevant papers for 4-Bromo-2-[(methylamino)methyl]phenol can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, and similar products .

Propiedades

IUPAC Name |

4-bromo-2-(methylaminomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEDWUMXQCOGAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-[(methylamino)methyl]phenol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)